Free Base versus Dihydrochloride Salt Form: Solubility, Handling, and LogP Differentiation
The commercial availability of 2-[methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide in both free base (CAS 1155107-93-9) and dihydrochloride salt (CAS 1423025-42-6) forms introduces quantifiable differences in aqueous solubility, formulation compatibility, and storage requirements. The dihydrochloride salt exhibits a calculated LogP of -0.50, consistent with enhanced aqueous solubility relative to the more lipophilic free base . The free base possesses three hydrogen bond acceptors and two hydrogen bond donors, whereas the dihydrochloride salt form introduces additional ionic character that further modulates dissolution behavior . This differentiation is procurement-relevant because research workflows involving aqueous biological assay media, cell culture conditions, or salt-based formulation development will yield more reproducible dissolution and dosing outcomes with the dihydrochloride salt form . Conversely, synthetic applications requiring anhydrous, non-ionic starting materials may preferentially employ the free base to avoid counterion interference or to enable direct coupling reactions without prior neutralization.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | -0.50 (dihydrochloride salt, CAS 1423025-42-6) |
| Comparator Or Baseline | Free base (CAS 1155107-93-9) - LogP not reported but expected higher |
| Quantified Difference | Dihydrochloride LogP = -0.50; increased aqueous solubility |
| Conditions | Calculated LogP; salt form comparison |
Why This Matters
LogP and salt form directly dictate compound solubility in aqueous assay buffers and formulation vehicles; procurement of the incorrect salt form can lead to precipitation, inaccurate dosing, and assay failure.
